molecular formula C16H16O2 B138197 2,3-Dimethyl-4'-methoxybenzophenone CAS No. 134994-51-7

2,3-Dimethyl-4'-methoxybenzophenone

Cat. No.: B138197
CAS No.: 134994-51-7
M. Wt: 240.3 g/mol
InChI Key: OTXOTPOXQIKYKW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a member of the benzophenone family, which are known for their ability to absorb ultraviolet (UV) light. This property makes them useful in various applications, particularly in the formulation of sunscreens and other personal care products .

Preparation Methods

The synthesis of 2,3-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,3-dimethylphenol with 4-methoxybenzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction can be summarized as follows:

2,3-dimethylphenol+4-methoxybenzoyl chlorideAlCl32,3-Dimethyl-4’-methoxybenzophenone\text{2,3-dimethylphenol} + \text{4-methoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{2,3-Dimethyl-4'-methoxybenzophenone} 2,3-dimethylphenol+4-methoxybenzoyl chlorideAlCl3​​2,3-Dimethyl-4’-methoxybenzophenone

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethyl-4’-methoxybenzophenone has several scientific research applications:

Mechanism of Action

The primary mechanism by which 2,3-Dimethyl-4’-methoxybenzophenone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV rays from penetrating the skin and causing damage. This photoprotective action is crucial in sunscreens and other UV-protective products .

Comparison with Similar Compounds

2,3-Dimethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives such as:

The uniqueness of 2,3-Dimethyl-4’-methoxybenzophenone lies in its specific substitution pattern, which may offer distinct photoprotective and chemical properties compared to other benzophenone derivatives .

Properties

IUPAC Name

(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXOTPOXQIKYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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